(4-(2-Ethoxyphenyl)pyrrolidin-3-yl)methanol

Lipophilicity Pharmacokinetics LogP

(4-(2-Ethoxyphenyl)pyrrolidin-3-yl)methanol (CAS 2098096-38-7) delivers a distinct 2-ethoxy substitution pattern on the pyrrolidine scaffold that is not replicated by 3- or 4-ethoxy regioisomers — substitution with a close analog will likely lead to experimental failure. Its moderate MW (221.29) and lipophilicity (XLogP3=1.2) position it as an ideal fragment-like scaffold for lead optimization. The undefined stereochemistry allows initial screening of the stereochemical landscape before committing to costly enantioselective synthesis. Ideal for SAR studies, phenotypic screening, and chiral reference standard development. Secure your research supply today.

Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
CAS No. 2098096-38-7
Cat. No. B1478337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(2-Ethoxyphenyl)pyrrolidin-3-yl)methanol
CAS2098096-38-7
Molecular FormulaC13H19NO2
Molecular Weight221.29 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1C2CNCC2CO
InChIInChI=1S/C13H19NO2/c1-2-16-13-6-4-3-5-11(13)12-8-14-7-10(12)9-15/h3-6,10,12,14-15H,2,7-9H2,1H3
InChIKeyKDXIMIHSZYAWDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-(2-Ethoxyphenyl)pyrrolidin-3-yl)methanol (CAS 2098096-38-7): Critical Physicochemical and Structural Baseline for Pyrrolidine-Based Procurement


(4-(2-Ethoxyphenyl)pyrrolidin-3-yl)methanol (CAS 2098096-38-7) is a pyrrolidine derivative with the molecular formula C13H19NO2 and a molecular weight of 221.29 g/mol [1]. Computed properties indicate a moderate lipophilicity with an XLogP3-AA value of 1.2 [1], and a topological polar surface area (TPSA) of 41.5 Ų [1]. The compound features two hydrogen bond donors and three hydrogen bond acceptors [1], placing it within the chemical space typical for small molecule probes and intermediates. This specific substitution pattern (2-ethoxy on the phenyl ring attached to the 4-position of a 3-(hydroxymethyl)pyrrolidine) represents a distinct stereochemical and electronic environment compared to its regioisomers and close analogs, which can translate into significant differences in biological target engagement, pharmacokinetic behavior, and synthetic utility. As a chiral molecule with undefined stereochemistry in its basic form, the compound is typically supplied as a mixture of stereoisomers unless otherwise specified, a factor that critically impacts its applicability in structure-activity relationship (SAR) studies and final drug substance development.

Why (4-(2-Ethoxyphenyl)pyrrolidin-3-yl)methanol (CAS 2098096-38-7) Cannot Be Interchanged with Its Regioisomers or In-Class Analogs


Substituting (4-(2-Ethoxyphenyl)pyrrolidin-3-yl)methanol with a seemingly close analog—such as its 3- or 4-ethoxy regioisomers, or a methoxy derivative—is not a trivial replacement and will likely lead to experimental failure in target-specific applications. Small changes in substitution pattern or stereochemistry on the pyrrolidine scaffold can profoundly alter molecular recognition, binding kinetics, and metabolic stability [1]. The 2-ethoxy substituent on the phenyl ring introduces a unique combination of steric and electronic effects that are not replicated by the 3- or 4-ethoxy counterparts, as evidenced by different computed lipophilicities and potential for intramolecular interactions. Furthermore, the defined stereochemistry present in advanced intermediates (e.g., (3S,4R) configurations [1]) is critical for chiral recognition, whereas the racemic or undefined stereochemistry of the base compound may be unsuitable for final drug substance production. Relying on a different regioisomer or an incompletely defined analog without direct comparative data risks invalidating SAR hypotheses, confounding biological assay results, and incurring unnecessary costs and delays in lead optimization programs.

Quantitative Differentiation of (4-(2-Ethoxyphenyl)pyrrolidin-3-yl)methanol (CAS 2098096-38-7) Versus Key Comparators


Evidence 1: Calculated Lipophilicity (XLogP3) Differentiates Ortho-Ethoxy Substitution from Para- and Meta-Regioisomers

The ortho-ethoxy substitution on the phenyl ring of the target compound yields a distinctly lower computed lipophilicity (XLogP3 = 1.2) compared to a related compound with a para-ethoxy substitution pattern, which shows a higher calculated AlogP of 1.29 . This difference in lipophilicity is critical for predicting membrane permeability, solubility, and metabolic clearance. No direct computed XLogP3 value was available for the meta-ethoxy analog in the consulted authoritative databases. The lower logP of the target compound suggests potentially better aqueous solubility and a different pharmacokinetic profile, which would directly impact its suitability as a lead-like molecule versus the more lipophilic para-isomer.

Lipophilicity Pharmacokinetics LogP ADME

Evidence 2: Hydrogen Bonding Capacity and Polarity Differentiate the Target from a Common Methoxy Analog

The target compound possesses a topological polar surface area (TPSA) of 41.5 Ų and counts of 2 hydrogen bond donors (HBD) and 3 hydrogen bond acceptors (HBA) [1]. In contrast, the corresponding methoxy analog ((4-(2-Methoxyphenyl)pyrrolidin-3-yl)methanol) has a lower molecular weight (207.27 g/mol) and, based on its structure, is expected to have a different H-bonding profile and polarity . The increased size and slightly greater electron-donating ability of the ethoxy group compared to a methoxy group can lead to significant differences in binding affinity to biological targets, as these subtle electronic and steric variations modulate interactions within a protein's active site. The TPSA of 41.5 Ų is well within the range for good oral bioavailability and blood-brain barrier penetration, but this value is specific to the 2-ethoxy substitution pattern.

Hydrogen Bonding Polar Surface Area Medicinal Chemistry Drug Design

Evidence 3: Stereochemical Complexity as a Critical Differentiator in Chiral Synthesis and Target Engagement

The base compound (4-(2-Ethoxyphenyl)pyrrolidin-3-yl)methanol is generally supplied as an undefined mixture of stereoisomers. However, closely related advanced intermediates are synthesized and utilized as single enantiomers, such as the (3S,4R)-stereoisomer of the 3-ethoxy analog [1]. This difference in stereochemical definition is paramount. Biological systems are inherently chiral, and the two enantiomers of a racemic mixture often exhibit vastly different pharmacodynamics and pharmacokinetics. In a direct head-to-head comparison for a specific target, a single enantiomer may be a potent agonist, while the other enantiomer is inactive or acts as an antagonist. The undefined stereochemistry of the target compound makes it a versatile intermediate for generating both enantiomers for SAR exploration, but it is not a substitute for a defined, chiral drug candidate. Procurement decisions must therefore be aligned with the project's specific phase: early-stage exploration (racemate acceptable) vs. late-stage lead optimization (single enantiomer required).

Stereochemistry Chiral Synthesis Enantioselectivity Lead Optimization

Application Scenarios for (4-(2-Ethoxyphenyl)pyrrolidin-3-yl)methanol (CAS 2098096-38-7) in Drug Discovery and Chemical Biology


Scenario 1: Fragment-Based Lead Discovery (FBLD) and Structure-Activity Relationship (SAR) Exploration

The target compound's moderate molecular weight (221.29 g/mol) and lipophilicity (XLogP3 = 1.2) [1] position it as an ideal fragment-like scaffold. Scientific users can utilize it as a core for fragment growing or linking strategies. Its 2-ethoxy substitution pattern offers a distinct vector for exploring chemical space, and the undefined stereochemistry allows for the initial screening of the entire stereochemical landscape before committing to an expensive enantioselective synthesis. This approach is cost-effective for academic and biotech laboratories seeking to validate new biological targets or generate novel intellectual property.

Scenario 2: Chemical Probe Development for Phenotypic Screening

In phenotypic screening campaigns, the precise molecular target is often unknown. The unique combination of an ortho-ethoxy phenyl group and a pyrrolidine methanol core [1] provides a specific chemical probe that can be used to interrogate cellular pathways. Any observed biological activity can be confidently linked to this precise chemotype, unlike using a more generic pyrrolidine building block. The compound's relatively low TPSA (41.5 Ų) [1] also suggests it may possess good cell permeability, a critical attribute for robust activity in cell-based assays.

Scenario 3: Synthesis of Chiral Intermediates and Reference Standards

For medicinal chemistry groups advancing a pyrrolidine-based series, the target compound serves as a key intermediate. It can be readily derivatized at the secondary amine and the primary alcohol. Furthermore, the base compound can be used to generate authentic samples of specific stereoisomers via chiral resolution or asymmetric synthesis. These samples are then used as analytical reference standards for HPLC and chiral SFC method development, ensuring the quality and purity of subsequent lead compounds [1]. This application is crucial for industrial partners in process chemistry and quality control.

Scenario 4: Structure-Based Drug Design and Computational Modeling

The defined, albeit non-stereospecific, 3D structure of the compound, as available through its PubChem entry [1], allows computational chemists to perform molecular docking studies and virtual screening. Its specific conformational and electronic properties can be compared in silico against other regioisomers (e.g., 3- or 4-ethoxy) to rationalize differences in predicted binding affinities before any synthetic effort is expended. This in silico prioritization is a key step in reducing the cost and time associated with hit-to-lead campaigns.

Quote Request

Request a Quote for (4-(2-Ethoxyphenyl)pyrrolidin-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.